tert-Butyl peroxybenzoate
Overview
Description
tert-Butyl peroxybenzoate: is an organic compound with the formula C₁₁H₁₄O₃. It is a perester, specifically an ester of peroxybenzoic acid. This compound is widely used as a radical initiator in polymerization reactions and for crosslinking unsaturated polyester resins .
Mechanism of Action
- For example, in the production of low-density polyethylene (LDPE) from ethylene, TBPB initiates the polymerization by generating radicals that react with ethylene molecules to form the polymer chains .
- Amines, metal ions, strong acids/bases, and reducing/oxidizing agents accelerate its decomposition .
Target of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
tert-Butyl peroxybenzoate plays a significant role in biochemical reactions as a radical initiator. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of free radicals. These radicals can then initiate polymerization or crosslinking reactions. The compound’s interaction with biomolecules is primarily through the generation of free radicals, which can react with unsaturated bonds in biomolecules, leading to the formation of new chemical bonds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by generating free radicals, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate free radicals can lead to oxidative stress in cells, potentially causing damage to cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxy group. These free radicals can then interact with biomolecules, leading to the initiation of polymerization or crosslinking reactions. The compound can also inhibit or activate enzymes by modifying their active sites through radical-induced reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has a self-accelerating decomposition temperature (SADT) of about 60°C, and its half-life varies with temperature. For example, the half-life is 10 hours at 104°C, one hour at 124°C, and one minute at 165°C . These temporal changes can influence the compound’s effectiveness in initiating reactions and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively initiate polymerization reactions without causing significant adverse effects. At high doses, it can lead to toxic effects, including oxidative stress and damage to cellular components. The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using this compound .
Metabolic Pathways
This compound is involved in metabolic pathways that generate free radicals. These radicals can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of byproducts such as carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties and interactions with cellular components. The compound’s distribution can affect its activity and function in initiating biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can impact its activity and effectiveness in initiating biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl peroxybenzoate is typically synthesized through the acylation of tert-butyl hydroperoxide with benzoyl chloride. The reaction involves using a large excess of tert-butyl hydroperoxide, and the hydrogen chloride formed is removed under vacuum to achieve a nearly quantitative yield .
Industrial Production Methods:
Raw Material Preparation: High-purity benzoic acid and tert-butanol are used as the main raw materials. Hydrogen peroxide acts as the oxidizing agent.
Reaction Steps:
Post-Treatment:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl peroxybenzoate undergoes various reactions, including oxidation, substitution, and radical addition reactions.
Common Reagents and Conditions:
Substitution: It can be used for benzoylation of aliphatic amines in the presence of aromatic amines and hydroxyl groups.
Radical Addition: It participates in radical-promoted decarboxylation and phosphorylation reactions.
Major Products:
- Primary, secondary, and tertiary amides from reactions with amines.
- Benzoylated products from substitution reactions.
- Various alkenylphosphine oxides from radical-promoted decarboxylation .
Scientific Research Applications
tert-Butyl peroxybenzoate is extensively used in scientific research and industrial applications:
Polymer Chemistry: It serves as a radical initiator in the polymerization of ethylene, vinyl chloride, styrene, and acrylic esters.
Thermal Analysis: It is employed in thermodynamic and kinetic studies to understand its thermal decomposition properties.
Catalysis: It acts as a catalyst in various organic synthesis reactions, including grafting and cross-linking.
Comparison with Similar Compounds
Benzoyl Peroxide: Another widely used radical initiator in polymerization reactions.
Dicumyl Peroxide: Used in similar applications as a radical initiator and cross-linking agent.
tert-Butyl Hydroperoxide: A precursor in the synthesis of tert-butyl peroxybenzoate and also used as an oxidizing agent.
Uniqueness: this compound is unique due to its relatively high stability and safety in handling compared to other peresters. It has a self-accelerating decomposition temperature (SADT) of about 60°C, making it one of the safer organic peroxides .
Properties
IUPAC Name |
tert-butyl benzenecarboperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBRNHKUVLOCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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DSSTOX Substance ID |
DTXSID9024699 | |
Record name | tert-Butyl perbenzoate | |
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Molecular Weight |
194.23 g/mol | |
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Physical Description |
Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Liquid; Liquid, Other Solid, Colorless liquid; mp = 8.5 deg C; [Hawley] Colorless to slightly yellow liquid; mp = 8 deg C; [HSDB] | |
Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |
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Record name | Peroxybenzoic acid, t-butyl ester | |
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Boiling Point |
234 °F at 760 mmHg (NTP, 1992), 112 °C (decomposes), BP: 75 °C at 0.2 mm Hg | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | t-Butyl peroxy benzoate | |
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Flash Point |
200 °F (NTP, 1992), 93.4 °C (200.1 °F) - closed cup, >190 °F (>88 °C) - open cup | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | t-Butyl peroxy benzoate | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Soluble in alcohols, esters, ethers, ketones | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Density |
1.04 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.021 g/cu cm at 25 °C | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Vapor Pressure |
0.33 mmHg at 122 °F (NTP, 1992), VP: 0.33 mm Hg at 50 °C | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Color/Form |
Colorless liquid, Colorless to slight yellow liquid, Liquid | |
CAS No. |
614-45-9 | |
Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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Record name | tert-Butyl peroxybenzoate | |
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Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-butyl perbenzoate | |
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Record name | TERT-BUTYL PEROXYBENZOATE | |
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Melting Point |
46 °F (NTP, 1992), 8 °C | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.